molecular formula C21H29N3O4S2 B2470899 N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide CAS No. 1222628-33-2

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide

Cat. No.: B2470899
CAS No.: 1222628-33-2
M. Wt: 451.6
InChI Key: HVIULFMZAQFGBM-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a piperidine carboxamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-3-15-9-10-17-19(13-15)29-21(22-17)23(14-16-7-6-12-28-16)20(25)18-8-4-5-11-24(18)30(2,26)27/h9-10,13,16,18H,3-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIULFMZAQFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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